Methyl 3-(3S

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Methyl 3-(3S) can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole derivative . Another approach involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid, leading to the formation of a new heterocyclic core .

Analyse Chemischer Reaktionen

Substitution Reactions

Substitution reactions are common in methyl 3-(3S) derivatives, particularly at functional groups such as alcohols or halides.

Key Findings :

-

Steric and electronic factors heavily influence substitution outcomes. For example, bulky tert-butyl esters promote aziridine formation over competing pathways .

-

Competing pathways (e.g., mesylate vs. chloride formation) highlight the role of counterion interactions in directing reactivity .

Enzymatic Transformations

Lipase-catalyzed resolutions enable enantioselective modifications of this compound) derivatives.

Mechanistic Insights :

-

Temperature modulates enzyme selectivity, with lower temperatures enhancing resolution efficiency .

-

Absolute configurations were confirmed via X-ray crystallography and chiral derivatization .

Protection/Deprotection Chemistry

Protective group strategies are critical for functionalizing sensitive moieties in this compound) derivatives.

Applications :

-

Boc protection enables selective functionalization of amine groups while preserving ester integrity .

Reductive Amination

This compound) amines participate in reductive amination to form bioactive derivatives.

| Compound | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methyl (3S)-3-aminooctanoate | Benzaldehyde, NaBH(OAc)₃ | Methyl (3S)-3-(benzylamino)octanoate | 72% |

Conditions :

-

Reactions proceed under mild conditions (dichloromethane, room temperature) with minimal racemization.

Bromination and Radical Reactions

Allylic bromination is a key strategy for functionalizing this compound) scaffolds.

Mechanism :

Acylation and Esterification

This compound) esters serve as substrates for further derivatization.

| Compound | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Methyl (3S)-3-aminooctanoate | Acetic anhydride | Methyl (3S)-3-acetamidooctanoate | Peptide mimetics synthesis |

Optimization :

-

Acylation yields improve with anhydrous conditions and catalytic bases (e.g., DMAP).

Wissenschaftliche Forschungsanwendungen

Methyl 3-(3S) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(3S) involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(3S) can be compared with other indole derivatives such as:

Methyl 3-methylanthranilate: Known for its use in fragrance and flavor industries.

Methyl 4-methylanthranilate: Similar to Methyl 3-methylanthranilate but with different substitution patterns, leading to distinct chemical properties.

Methyl 5-methylanthranilate: Another indole derivative with unique applications in various fields.

This compound) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Methyl 3-(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride, often referred to as this compound), is a compound of significant interest due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound) is an amino acid derivative characterized by its unique chemical structure, which includes a methyl ester functional group and a para-methylphenyl substituent. Its molecular formula is C12H17NO2, with a molecular weight of approximately 229.70 g/mol. The para-substituted methyl group on the phenyl ring enhances its lipophilicity, influencing its pharmacological properties and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound) can be attributed to several mechanisms:

- Enzyme Modulation : The amino group in this compound) interacts with various enzymes, potentially modulating enzyme-substrate interactions. This interaction can influence metabolic pathways critical for cellular function.

- Receptor Binding : The compound may also bind to specific receptors, altering cellular signaling pathways. This mechanism is crucial in drug development, particularly for targeting diseases where receptor modulation is beneficial.

Pharmacological Applications

Research has highlighted several pharmacological applications for this compound):

- Antimicrobial Activity : Preliminary studies indicate that this compound) exhibits antimicrobial properties against various pathogens. For instance, it has shown selective action against Gram-positive bacteria and moderate activity against some Gram-negative microorganisms .

- Antifungal Properties : The compound has also been evaluated for antifungal activity, particularly against species of the genus Candida. In laboratory settings, it demonstrated significant growth inhibition zones compared to control groups .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound):

- Antimicrobial Efficacy : A study assessed the antimicrobial effects of this compound) against clinical strains of Escherichia coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 0.21 µM . This suggests a potent antibacterial potential that warrants further investigation.

- Toxicity Assessment : Toxicity studies on human pseudonormal cell lines indicated that while this compound) exhibited some cytotoxic effects, it was less toxic than other tested compounds. The IC50 values were determined after 72 hours of exposure, highlighting the need for careful evaluation in therapeutic contexts .

Data Summary

The following table summarizes key findings related to the biological activity of this compound):

| Biological Activity | Target Organism | MIC (µM) | Toxicity (IC50) |

|---|---|---|---|

| Antimicrobial | E. coli | 0.21 | TBD |

| Antimicrobial | Pseudomonas aeruginosa | TBD | TBD |

| Antifungal | Candida albicans | 0.83 | TBD |

Eigenschaften

IUPAC Name |

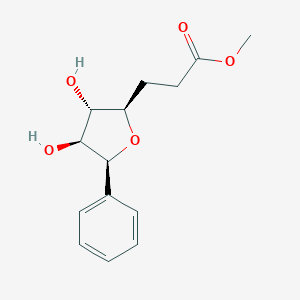

methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDVTXZKYPJLFH-ZZVYKPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions a "diastereoselective reduction" in the synthesis of (+)-goniothalesdiol. Why is diastereoselectivity important in the context of total synthesis?

A1: Diastereoselectivity is crucial in total synthesis, especially when dealing with chiral molecules like natural products. [] This is because diastereomers, unlike enantiomers, possess different physical and chemical properties. [] Achieving high diastereoselectivity ensures that the synthesis preferentially yields the desired diastereomer of the target molecule, simplifying purification and maximizing the overall efficiency of the synthesis. [] In the case of (+)-goniothalesdiol, controlling the stereochemistry at the C-5 position through a diastereoselective reduction was vital to ensure the synthesis of the correct natural product isomer. []

Q2: The synthesis of the 2,5-EPI analogue utilizes an acid-catalyzed acetonide deprotection. What advantages do protecting groups like acetonides offer in multi-step synthesis?

A2: Protecting groups like acetonides play a vital role in multi-step synthesis by temporarily masking the reactivity of specific functional groups. [] This allows chemists to perform transformations on other parts of the molecule without interference from the protected group. [] In the synthesis of the 2,5-EPI analogue, the acetonide group likely protects a sensitive diol functionality, enabling other reactions to occur selectively before its eventual removal. [] This strategic use of protecting groups is essential for achieving the desired product with high yield and purity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.